molecular formula C18H24N4OS B2465346 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide CAS No. 1323313-70-7

2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2465346
CAS No.: 1323313-70-7
M. Wt: 344.48
InChI Key: IXRARJUVEPHNSB-UHFFFAOYSA-N
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Description

2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core linked to a piperidine and a phenethylacetamide moiety. This structure is of significant interest in medicinal chemistry and drug discovery research, as the 1,3,4-thiadiazole scaffold is known to exhibit a wide spectrum of biological activities . Derivatives of 1,3,4-thiadiazole have been extensively investigated for their potential as anticancer , antimicrobial, antifungal , anticonvulsant , and anti-inflammatory agents . The specific molecular architecture of this compound, which integrates a heterocyclic system with a lipophilic phenyl group, is designed to enhance interactions with biological targets. The 1,3,4-thiadiazole nucleus is recognized as a privileged scaffold in pharmacology, often contributing to potent enzyme inhibition and receptor binding . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways in vitro. The product is provided for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-14-20-21-18(24-14)16-8-11-22(12-9-16)13-17(23)19-10-7-15-5-3-2-4-6-15/h2-6,16H,7-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRARJUVEPHNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with piperidine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes such as cell growth, apoptosis, or inflammation .

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

  • Target Compound : Contains a piperidine ring (6-membered, one nitrogen).
  • Compound 4g () : Features a piperazine ring (6-membered, two nitrogens) substituted with a 4-fluorophenyl group. Piperazine derivatives generally exhibit enhanced solubility due to increased polarity, which may influence bioavailability .
  • Compound 2a–2h () : Piperazine-based derivatives with 5-methyl/ethyl-thiadiazole groups. These compounds demonstrate moderate antibacterial activity, suggesting that piperazine may enhance interaction with bacterial targets .

Thiadiazole Substituents

  • Target Compound : 5-Methyl substituent on the thiadiazole ring.
  • Compound 4i () : 4-Chlorophenyl-substituted thiadiazole. The electron-withdrawing chlorine atom may increase metabolic stability but reduce lipophilicity compared to the methyl group .
  • Compound 5j () : Contains a 4-chlorobenzylthio group on thiadiazole, introducing a sulfur bridge that could enhance radical scavenging or metal-binding properties .

Acetamide Linker Modifications

  • Target Compound: 2-Phenylethyl group attached to the acetamide nitrogen.
  • Compound 7a–7l () : Benzamide derivatives with piperidin-1-yl ethylthio groups. The ethylthio linker may confer flexibility, altering binding kinetics to targets like acetylcholinesterase .
  • iCRT3 (): An oxazole-based compound with a phenylethyl-acetamide group.

Biological Activity

The compound 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide is a novel derivative featuring a thiadiazole moiety linked to a piperidine and an acetamide functional group. This structure suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C15H24N4O2SC_{15}H_{24}N_4O_2S with a molecular weight of approximately 324.4 g/mol. Its structure can be represented as follows:

Structure 2 4 5 methyl 1 3 4 thiadiazol 2 yl piperidin 1 yl N 2 phenylethyl acetamide\text{Structure }\text{2 4 5 methyl 1 3 4 thiadiazol 2 yl piperidin 1 yl N 2 phenylethyl acetamide}

Biological Activity Overview

Research on similar thiadiazole derivatives has shown promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still under investigation, but insights can be drawn from related compounds.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant antimicrobial properties. For instance, compounds containing the thiadiazole ring were evaluated against various pathogens including Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations . The proposed mechanism involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In studies involving related compounds, cytotoxicity was assessed against human cancer cell lines such as HT-29 (colorectal), A431 (skin), and PC3 (prostate). For example, a derivative with a similar structure exhibited significant cytotoxic effects by inducing apoptosis through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 . This suggests that the compound may also exhibit anticancer properties.

Case Studies and Research Findings

Study Compound Cell Line IC50 (µM) Mechanism
Study 1Compound 9eA4315.0Induction of apoptosis via Bax/Bcl-2 modulation
Study 2Thiadiazole DerivativeHT-2910.0Inhibition of cell proliferation
Study 3Thiadiazole SeriesStaphylococcus aureusMIC: 15.62 µg/mLDisruption of cell wall synthesis

The biological activity of the compound likely involves interaction with specific molecular targets such as receptors or enzymes. For instance, the mechanism may include:

  • Receptor Binding : Interaction with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways.
  • Enzyme Inhibition : Modulation of key enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells through intrinsic pathways.

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